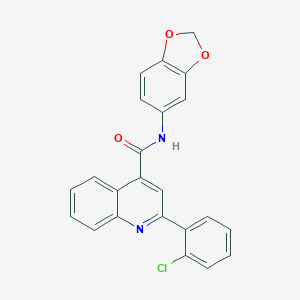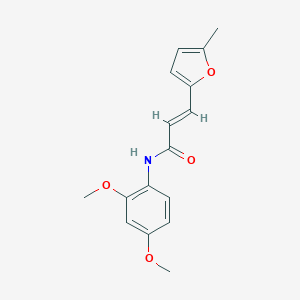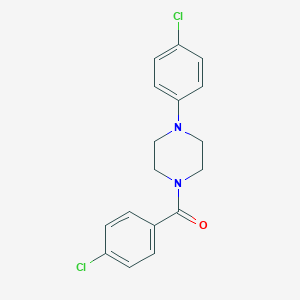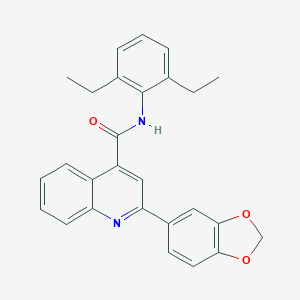![molecular formula C30H40N2O6S3 B329673 METHYL 2-({3-[(3-{[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B329673.png)
METHYL 2-({3-[(3-{[3-(METHOXYCARBONYL)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHEN-2-YL]AMINO}-3-OXOPROPYL)SULFANYL]PROPANOYL}AMINO)-4,5,6,7,8,9-HEXAHYDROCYCLOOCTA[B]THIOPHENE-3-CARBOXYLATE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,2’-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) is a complex organic compound with the molecular formula C30H40N2O6S3 and a molecular weight of 620.8 g/mol This compound is characterized by its unique structure, which includes a sulfanediyl bridge and hexahydrocycloocta[b]thiophene moieties
Vorbereitungsmethoden
The synthesis of Dimethyl 2,2’-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves multiple steps. The synthetic route typically includes the formation of the sulfanediyl bridge and the subsequent attachment of the hexahydrocycloocta[b]thiophene moieties. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve scaling up these reactions and optimizing conditions to achieve cost-effective and efficient synthesis.
Analyse Chemischer Reaktionen
Dimethyl 2,2’-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on cellular processes. In medicine, it could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of Dimethyl 2,2’-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) involves its interaction with specific molecular targets and pathways. The sulfanediyl bridge and hexahydrocycloocta[b]thiophene moieties play a crucial role in its activity. These structural features allow the compound to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
When compared to similar compounds, Dimethyl 2,2’-{sulfanediylbis[(1-oxopropane-3,1-diyl)imino]}bis(4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate) stands out due to its unique structural features and potential applications. Similar compounds include other sulfanediyl-bridged molecules and hexahydrocycloocta[b]thiophene derivatives. the specific combination of these moieties in this compound provides distinct properties and advantages in various applications .
Eigenschaften
Molekularformel |
C30H40N2O6S3 |
|---|---|
Molekulargewicht |
620.8 g/mol |
IUPAC-Name |
methyl 2-[3-[3-[(3-methoxycarbonyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)amino]-3-oxopropyl]sulfanylpropanoylamino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate |
InChI |
InChI=1S/C30H40N2O6S3/c1-37-29(35)25-19-11-7-3-5-9-13-21(19)40-27(25)31-23(33)15-17-39-18-16-24(34)32-28-26(30(36)38-2)20-12-8-4-6-10-14-22(20)41-28/h3-18H2,1-2H3,(H,31,33)(H,32,34) |
InChI-Schlüssel |
FBGBBPOJSBSMHU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCSCCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OC |
Kanonische SMILES |
COC(=O)C1=C(SC2=C1CCCCCC2)NC(=O)CCSCCC(=O)NC3=C(C4=C(S3)CCCCCC4)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(4-chlorophenoxy)-N-[3-({[(4-chlorophenoxy)acetyl]amino}methyl)benzyl]acetamide](/img/structure/B329590.png)
![2-(3,4-dimethylphenyl)-N-[2-({[2-(3,4-dimethylphenyl)-4-quinolinyl]carbonyl}amino)-1-methylethyl]-4-quinolinecarboxamide](/img/structure/B329592.png)
![2-phenyl-N-(2-{[phenyl(phenylsulfanyl)acetyl]amino}ethyl)-2-(phenylsulfanyl)acetamide](/img/structure/B329593.png)
![N-[1-(1-adamantyl)ethyl]-2-methylbenzamide](/img/structure/B329595.png)
![BUTYL 4-{[(5-METHYL-2-FURYL)CARBONYL]AMINO}BENZOATE](/img/structure/B329598.png)
![N-[2-(isobutyrylamino)phenyl]-2-methylpropanamide](/img/structure/B329599.png)
![isopropyl 2-({2-chloro-5-nitrobenzoyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B329606.png)
![1-{4-[4-(4-Fluorophenyl)-1-piperazinyl]-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl}ethanone](/img/structure/B329607.png)
![N-(3-carbamoyl-4,5,6,7,8,9-hexahydrocycloocta[b]thiophen-2-yl)-2-(2,4-dichlorophenyl)quinoline-4-carboxamide](/img/structure/B329608.png)
![4-{4-[4-(benzyloxy)-2-bromo-5-methoxybenzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}benzoic acid](/img/structure/B329609.png)




